molecular formula C15H27NO B6645735 N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine

Cat. No.: B6645735
M. Wt: 237.38 g/mol
InChI Key: YQBODTBLZGXSQQ-UHFFFAOYSA-N
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Description

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine is a complex organic compound characterized by its unique spiro structure. The spiro[4.5]decan-8-amine moiety is fused with a 3-methyloxetane group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine typically involves multi-step organic reactions. One common method includes the formation of the spiro[4.5]decan-8-amine core followed by the introduction of the 3-methyloxetane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decan-8-amine: Lacks the 3-methyloxetane group, making it less complex.

    N-[(3-methyloxetan-3-yl)methyl]spiro[3.5]nonan-1-amine: Similar structure but with a different spiro ring size.

Uniqueness

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine is unique due to its specific spiro structure and the presence of the 3-methyloxetane group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c1-14(11-17-12-14)10-16-13-4-8-15(9-5-13)6-2-3-7-15/h13,16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBODTBLZGXSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC2CCC3(CCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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